Home > Products > Screening Compounds P58588 > N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide - 2034593-91-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3099829
CAS Number: 2034593-91-2
Molecular Formula: C19H15F3N2O2
Molecular Weight: 360.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] This behavior is attributed to its metabolism by CYP3A, primarily leading to two metabolites: a pyridyl N-oxide (M1) and an O-deethylated derivative (M2). Notably, M2 exhibits competitive and mechanism-based inhibition of CYP3A. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Developed as a structurally diverse backup for the GlyT1 inhibitor TP0439150, compound 7n demonstrates potent GlyT1 inhibition. [] It also exhibits favorable pharmacokinetics and successfully increases cerebrospinal fluid (CSF) glycine concentrations in rats. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 acts as a potent P2X7 antagonist. This compound demonstrates an ED50 of 2.3 mg/kg in rats, possesses high oral bioavailability, and exhibits low-moderate clearance in preclinical species. [] It displays an acceptable safety margin in rats, with a predicted human dose of 120 mg QD. [] Notably, JNJ 54166060 shows a unique CYP profile and functions as a regioselective inhibitor of midazolam CYP3A metabolism. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

Compound Description: This compound exhibits potent antimalarial activity, potentially by inhibiting prolyl-tRNA synthetase. [] Its two enantiomers display different levels of antimalarial bioactivity, with the S enantiomer showing greater potency. [] This difference is attributed to their binding affinities within the ATP binding site of the enzyme. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor, effective against both the wild-type enzyme and a broad spectrum of drug-resistant mutants. [] It demonstrates single-digit nanomolar potency against both c-KIT kinase and the T670I mutant in biochemical assays. [] CHMFL-KIT-64 also exhibits good in vivo pharmacokinetic profiles across various species and displays promising antitumor efficacy in mouse models. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

Compound Description: This compound, developed by AstraZeneca, is a potent neutrophil elastase inhibitor. [] Its tosylate salt (Form A) exhibits improved physical properties compared to the free base form. [] This crystalline form is formulated into oral compositions for potential therapeutic use. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for treating leukemia. [] It exerts its therapeutic effect by specifically blocking the activity of tyrosine kinases. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound combines structural elements from indibulin and combretastatin, both known anti-mitotic agents. [, ] It exhibits promising cytotoxic activity against various breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while showing low toxicity towards normal NIH-3T3 cells. [, ]

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. [, ] Its metabolism involves several pathways, including CYP3A4-mediated thiazolidinedione ring opening, O-demethylation by CYP2C9 and CYP2C19, and S-methylation by methyltransferases. [, ]

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

Compound Description: This compound exhibits cytotoxic activity against 158N and 158JP oligodendrocytes. [] Its crystal structure is stabilized by intermolecular hydrogen bonds (N-H···O and C-H···O) and weak interactions (C-H···π and Se···N). []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 acts as a highly potent type II c-KIT kinase inhibitor, effectively targeting both wild-type c-KIT and the T670I gatekeeper mutant. [] This compound demonstrates strong antiproliferative effects against GIST cancer cell lines. [] Furthermore, it inhibits c-KIT-mediated signaling pathways and induces apoptosis. []

(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives (5a-i)

Compound Description: This series of compounds, synthesized from (E)-ethyl-2-((3-methyl-5-styrylisoxazol-4-yl)amino)acetates, demonstrate promising antimicrobial activity. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364/Taranabant)

Compound Description: MK-0364, also known as Taranabant, is a potent and selective acyclic amide cannabinoid-1 receptor (CB1R) inverse agonist. [, , ] It demonstrates oral bioavailability and effectively reduces food intake and body weight in rodent models. [, ] The binding of MK-0364 to the CB1R is characterized by key interactions with specific amino acid residues, including hydrogen bonding with S(7.39)383. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, exhibiting a 229-fold selectivity for ACAT-1 over ACAT-2. [] Its improved aqueous solubility and oral absorption, compared to earlier analogs, make it a promising clinical candidate for treating diseases associated with ACAT-1 overexpression. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f phosphate)

Compound Description: 10f phosphate is a novel teraryl oxazolidinone compound with potent antibacterial activity. [] It shows a good safety profile in MTT assays and hERG K+ channel inhibition tests. [] Notably, its high water solubility (47.1 mg/mL) makes it suitable for in vivo testing. [] In MRSA systemic infection mouse models, 10f phosphate demonstrates superior survival protection compared to linezolid, along with high oral bioavailability (F = 99.1%). []

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor with potent anti-inflammatory properties, effectively suppressing TNFα release. [] Preclinical studies in rodents, dogs, and monkeys demonstrated its efficacy in reducing TNFα levels. [] A phase I clinical trial confirmed these findings in healthy human volunteers, highlighting its potential as a therapeutic agent for TNFα-related diseases. []

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. [] It effectively inhibits tumor growth in NIH3T3/TPR-Met and U-87 MG xenograft models without causing significant weight loss. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 acts as a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor. [] It demonstrates anti-cancer activity by preventing YB-1 from binding to the EGFR promoter, leading to reduced EGFR expression and ultimately inhibiting the growth of basal-like breast cancer cells. []

4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

Compound Description: This compound's crystal structure exhibits C-F···π interactions, a type of lp···π interaction where a fluorine lone pair interacts with a π-system. [] These interactions are primarily stabilized by dispersion forces, confirmed by the presence of bond critical points. []

Overview

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This compound is classified as an amide due to the presence of the acetamide functional group, which is known for its biological activity. The compound's structure includes a furan ring and a pyridine moiety, both of which contribute to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Pyridine-Furan Linkage: This can be achieved through a nucleophilic substitution reaction where a furan derivative reacts with a pyridine derivative.
  2. Acetamide Formation: The final acetamide can be synthesized by reacting an appropriate acid chloride with the amine derived from the pyridine-furan linkage.

Technical Details

The synthetic route may involve:

  • Reagents: Use of solvents such as dimethylformamide or dichloromethane and catalysts like triethylamine.
  • Purification Techniques: After synthesis, purification is often performed using column chromatography or recrystallization to obtain the desired product in high purity.
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C17H16F3N2O
  • Molecular Weight: Approximately 340.32 g/mol
  • Functional Groups: Amide, furan, pyridine, trifluoromethyl.
Chemical Reactions Analysis

Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the amide can act as a nucleophile.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Technical Details

The stability of the compound under different pH conditions and temperatures should be studied to optimize its use in biological systems.

Mechanism of Action

The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its pharmacological effects likely involves:

  1. Targeting PD-1/PD-L1 Pathway: It may inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), enhancing immune response against tumors.
  2. Binding Affinity Studies: Quantitative analyses using techniques such as surface plasmon resonance or isothermal titration calorimetry can provide insights into binding affinities and kinetics.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the carbonyl carbon in the amide group.
Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has potential applications in:

  1. Cancer Therapy: As a small molecule inhibitor targeting immune checkpoints.
  2. Pharmaceutical Development: Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.
  3. Research Tool: Useful in studies exploring immune modulation and tumor microenvironment interactions.

Properties

CAS Number

2034593-91-2

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.336

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)15-4-1-3-13(9-15)11-18(25)24-12-14-6-7-23-16(10-14)17-5-2-8-26-17/h1-10H,11-12H2,(H,24,25)

InChI Key

WIZCOTGYXVGIRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.